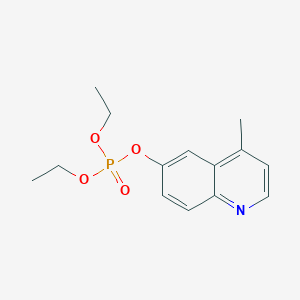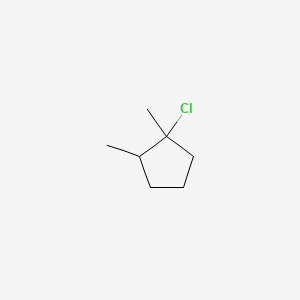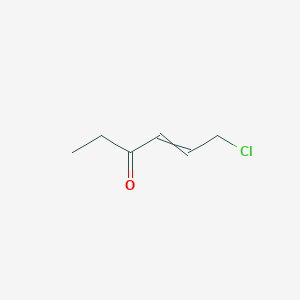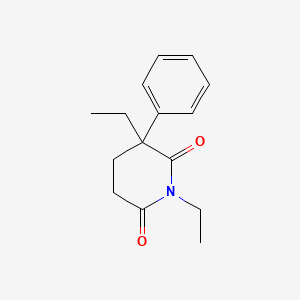
1,3-Diethyl-3-phenylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-3-phenylpiperidine-2,6-dione is a heterocyclic organic compound with a molecular formula of C15H19NO2. It belongs to the class of piperidine-2,6-diones, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-3-phenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with phenylsuccinic anhydride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the desired piperidine-2,6-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-3-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl
Eigenschaften
CAS-Nummer |
61327-84-2 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1,3-diethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H19NO2/c1-3-15(12-8-6-5-7-9-12)11-10-13(17)16(4-2)14(15)18/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
DNAIOIPWGYVVDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(=O)N(C1=O)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
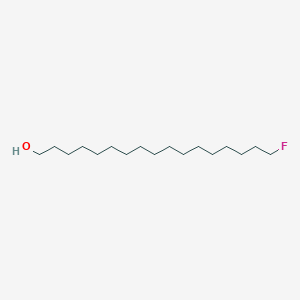
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
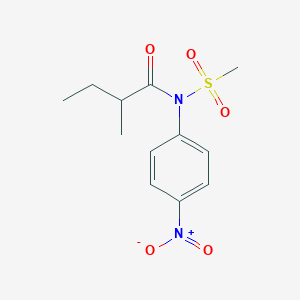
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
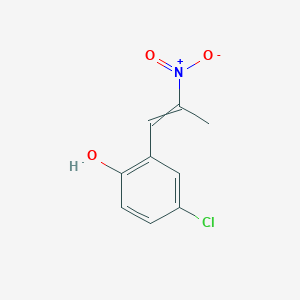
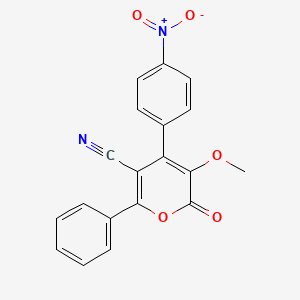
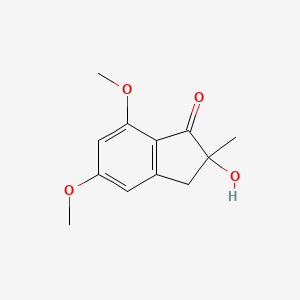
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
